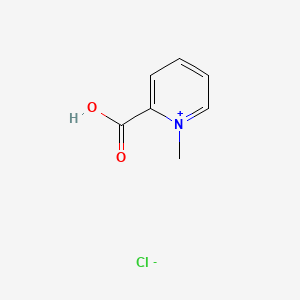
2-Chloro-5-fluoro-3-methylpyridine
Vue d'ensemble
Description
2-Chloro-5-fluoro-3-methylpyridine is a pesticide intermediate . It is also known as 2-chloro-3-fluoro-5-methylpyridine .
Synthesis Analysis
The synthesis of this compound has been reported by many methods . For example, it can be prepared by reacting 2-amino-3-methylpyridine and 40% fluoroboric acid . Another method involves the stepwise chlorination of 2-chloro-3-trichloromethyl pyridine, which is then fluorinated to obtain 2-chloro-3-trifluoromethyl pyridine .
Molecular Structure Analysis
The molecular formula of this compound is C6H5ClFN . Its molecular weight is 145.56 .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 43°C and is soluble in methanol .
Applications De Recherche Scientifique
1. Synthesis of Cognition Enhancing Drugs
2-Chloro-5-fluoro-3-methylpyridine is used in the synthesis of cognition-enhancing drugs. A study by Pesti et al. (2000) demonstrated its functionalization through chlorination, hydrolysis, and methanesulfonylation to create novel alkylating agents for the synthesis of such drugs (Pesti et al., 2000).
2. Intermediate in Total Synthesis of Hydroxylated Metabolites
This compound serves as an intermediate in the total synthesis of hydroxylated metabolites of certain compounds, as described by Ponticello et al. (1980). They provided a method for its synthesis and subsequent conversions, offering insights into its utility in complex chemical syntheses (Ponticello et al., 1980).
3. Role in Medicines and Pesticides
Su Li (2005) explored the role of this compound as an intermediate in the production of various medicines and pesticides. The study focused on methods for its separation and purification, highlighting its significance in these industries (Su Li, 2005).
4. Nucleophilic Displacement Reactions in Aromatic Systems
In aromatic systems, this compound is involved in nucleophilic displacement reactions. Brewis et al. (1974) examined the kinetics of such reactions, contributing to a deeper understanding of its chemical behavior in various solvents (Brewis et al., 1974).
5. Synthesis of Herbicidal Inhibitors
Liu et al. (2005) synthesized a series of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, showcasing the use of this compound in creating herbicidal inhibitors of photosystem II electron transport (Liu et al., 2005).
Safety and Hazards
2-Chloro-5-fluoro-3-methylpyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Relevant Papers
Relevant papers on this compound include studies on its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and potential applications of this compound .
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which 2-chloro-5-fluoro-3-methylpyridine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its density (13±01 g/cm3), boiling point (1779±350 °C at 760 mmHg), and melting point (43 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
It is known that fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may have significant effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Analyse Biochimique
Biochemical Properties
2-Chloro-5-fluoro-3-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, leading to changes in gene expression. For instance, it has been reported to inhibit p38α mitogen-activated protein kinase, thereby affecting the downstream signaling pathways . This inhibition is achieved through binding to the ATP-binding site of the enzyme, preventing its activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, threshold effects have been observed where the compound’s efficacy plateaus beyond a certain dosage . Additionally, high doses may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . Understanding these pathways is crucial for optimizing the compound’s use in biochemical and pharmaceutical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can significantly impact its activity and effectiveness in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localizations are essential for the compound’s interaction with its target biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
2-chloro-5-fluoro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPYGEFGXUAAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511471 | |
| Record name | 2-Chloro-5-fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38186-84-4 | |
| Record name | 2-Chloro-5-fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)


![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)





